Monocrotaline N-Oxide-D4
Description
Properties
Molecular Formula |
C₁₆H₁₉D₄NO₇ |
|---|---|
Molecular Weight |
345.38 |
Synonyms |
(3R,4S,5S,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-Oxide-D4; _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-Oxide-D4; Monocrota |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Monocrotaline N Oxide D4
Chemical Synthesis Pathways for Monocrotaline (B1676716) N-Oxide
Monocrotaline N-oxide is a pyrrolizidine (B1209537) alkaloid and a metabolite of monocrotaline. pharmaffiliates.com The synthesis of tertiary amine N-oxides, such as Monocrotaline N-oxide, is most commonly achieved through the direct oxidation of the parent tertiary amine. liverpool.ac.uk A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peracids (like m-chloroperoxybenzoic acid - mCPBA), and ozone. liverpool.ac.uk The nitrogen atom in the pyrrolizidine ring of monocrotaline acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent. This results in the formation of the N-O bond, yielding the corresponding N-oxide. The reaction is typically carried out in a suitable solvent at controlled temperatures to prevent side reactions.
The general transformation can be represented as follows:
Monocrotaline + Oxidizing Agent → Monocrotaline N-Oxide
The choice of oxidizing agent and reaction conditions can influence the yield and purity of the final product. For instance, the use of mCPBA in a chlorinated solvent like dichloromethane (B109758) is a common and efficient method for the N-oxidation of tertiary amines.
Strategies for Deuterium (B1214612) (D4) Labeling in Monocrotaline N-Oxide Synthesis
The introduction of deuterium atoms into a molecule like Monocrotaline N-oxide can be a valuable tool for various research applications, including metabolic studies and as internal standards in quantitative mass spectrometry. acs.orgclearsynth.com The synthesis of Monocrotaline N-Oxide-D4, where four hydrogen atoms are replaced by deuterium, can be approached through two primary strategies: precursor-based deuterium incorporation and post-synthetic isotopic exchange.
Precursor-Based Deuterium Incorporation
In this approach, the deuterium labels are introduced into the monocrotaline molecule or an earlier synthetic precursor before the final N-oxidation step. This strategy often allows for more specific and controlled labeling patterns. A common method for deuterium incorporation is through catalytic hydrogen-deuterium exchange reactions. For example, the parent alkaloid, monocrotaline, can be subjected to a heterogeneous catalytic system, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D₂) or a deuterium-donating solvent like deuterium oxide (D₂O). nih.gov
The specific positions of deuterium incorporation would depend on the reaction conditions and the catalyst used. For the synthesis of a D4-labeled compound, specific C-H bonds that are susceptible to exchange would be targeted. The deuterated monocrotaline (Monocrotaline-D4) is then oxidized, as described in section 2.1, to yield this compound.
Illustrative Reaction Scheme:
Monocrotaline + D₂ (or D₂O) --(Catalyst)--> Monocrotaline-D4
Monocrotaline-D4 + Oxidizing Agent → this compound
Post-Synthetic Isotopic Exchange Approaches
Alternatively, deuterium labeling can be performed after the synthesis of Monocrotaline N-oxide. This involves the exchange of specific hydrogen atoms on the pre-formed Monocrotaline N-oxide molecule with deuterium atoms. Such exchanges are often facilitated by metal catalysts, such as iridium or ruthenium complexes, in the presence of a deuterium source like D₂O. acs.orgresearchgate.net These methods are advantageous for late-stage labeling of complex molecules. acs.org
The reactivity of different C-H bonds towards exchange will vary depending on their chemical environment. For N-oxides, the positions adjacent to the positively charged nitrogen may exhibit altered reactivity. The selection of an appropriate catalyst and reaction conditions is crucial to achieve the desired D4 labeling pattern with high efficiency and selectivity.
Purification and Characterization of this compound for Research Purity
The purification and characterization of this compound are essential to ensure its identity, purity, and the extent of deuterium incorporation for its use in research.
Purification:
Following synthesis, the crude product is typically subjected to one or more chromatographic techniques to isolate the desired deuterated compound from starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. Common methods for the purification of alkaloids include: researchgate.net
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable solvent system. researchgate.net
High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is often used for the final purification of research-grade compounds. ijcmas.com
Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of the reaction and the purification process. researchgate.netsemanticscholar.org
Characterization:
A combination of spectroscopic techniques is employed to confirm the structure of this compound and to determine the degree and location of deuterium labeling.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which will be higher than the non-deuterated analog due to the presence of four deuterium atoms. The isotopic pattern in the mass spectrum can also provide information about the number of deuterium atoms incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The disappearance or significant reduction in the intensity of signals corresponding to the positions of deuterium incorporation provides direct evidence of successful labeling.
²H NMR: This technique directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.
¹³C NMR: The carbon signals at the sites of deuteration may show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift.
Below is a hypothetical data table summarizing the expected characterization data for this compound.
Stability Assessment of Deuterium Labeling in this compound under Experimental Conditions
An important consideration for any isotopically labeled compound is the stability of the label under the conditions in which it will be used. The strength of a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond. nih.gov This "kinetic isotope effect" generally imparts greater metabolic stability to deuterated compounds. nih.govchem-station.com
To assess the stability of the deuterium labels in this compound, the compound would be incubated under various experimental conditions it is likely to encounter, such as different pH values, temperatures, and in the presence of biological matrices (e.g., plasma, liver microsomes). The stability can be monitored over time by analyzing samples using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to detect any loss of deuterium (back-exchange) to hydrogen.
The table below outlines a typical experimental design for assessing the stability of the deuterium label.
The results of such stability studies are crucial for validating the use of this compound as a reliable internal standard or tracer in experimental studies.
Advanced Analytical Methodologies and Quantitative Applications of Monocrotaline N Oxide D4
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection for Monocrotaline (B1676716) N-Oxide-D4
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of PAs like monocrotaline N-oxide. irb.hrmpi-bremen.denih.gov This powerful combination allows for the effective separation of complex mixtures followed by highly sensitive and specific detection of the individual components. mpi-bremen.de In this setup, the HPLC system separates the analytes based on their physicochemical properties as they interact with the stationary phase of the chromatographic column. nih.gov For PA analysis, reversed-phase columns, such as C18 columns, are commonly employed. nih.gov
Following chromatographic separation, the eluent is introduced into the mass spectrometer. mpi-bremen.de The molecules are ionized, typically using electrospray ionization (ESI), which is well-suited for polar compounds like PA N-oxides. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, allowing for the specific detection of Monocrotaline N-Oxide and its deuterated D4 analogue. irb.hr The D4 version will have a higher m/z ratio corresponding to the mass of the four deuterium (B1214612) atoms, enabling its clear distinction from the native compound while sharing nearly identical chromatographic retention times. A study successfully developed a rapid and sensitive LC-MS/MS method for the simultaneous determination of monocrotaline and monocrotaline N-oxide in rat plasma, demonstrating linearity over a concentration range of 1-2000 ng/mL. nih.govresearchgate.net
Table 1: Typical UHPLC-MS/MS Parameters for Pyrrolizidine (B1209537) Alkaloid Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography System | UHPLC or HPLC | nih.govmdpi.com |
| Column | Reversed-phase C18 (e.g., Kinetex EVO C18, HSS T3) | nih.govmdpi.comresearchgate.net |
| Mobile Phase A | Water with additives (e.g., 0.1% formic acid, ammonium (B1175870) formate) | mdpi.comakjournals.com |
| Mobile Phase B | Organic solvent (e.g., acetonitrile (B52724), methanol) with additives | mdpi.comakjournals.com |
| Elution | Gradient elution | mdpi.com |
| Flow Rate | 0.3 - 0.4 mL/min | researchgate.netakjournals.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode | nih.govmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Developing a robust Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for deuterated metabolites requires careful optimization of both chromatographic and spectrometric parameters. nih.gov The primary goal is to achieve sensitive, accurate, and reproducible quantification. mdpi.com
A critical aspect of method development is the chromatographic separation. nih.gov For PAs, which often exist as isomers, achieving baseline separation is crucial. mdpi.com This involves selecting an appropriate column stationary phase (e.g., C18) and optimizing the mobile phase composition, including pH and organic modifiers, to ensure good peak shape and resolution. nih.gov The use of UHPLC systems with smaller particle size columns (e.g., sub-2 µm) provides higher efficiency and better resolution compared to traditional HPLC. chromatographyonline.com
For mass spectrometry, the optimization of detection parameters is essential for sensitivity and specificity. nih.gov In tandem MS (MS/MS), this is typically done in Multiple Reaction Monitoring (MRM) mode. mdpi.com For Monocrotaline N-Oxide-D4, this involves selecting a specific precursor ion (the molecular ion, [M+H]⁺) and one or more product ions generated through collision-induced dissociation (CID). The transition from the precursor ion to the product ion is highly specific to the target molecule. The collision energy and other source parameters must be optimized for the deuterated standard and the corresponding non-deuterated analyte to maximize signal intensity. nih.govmdpi.com The use of dynamic MRM can further enhance sensitivity by scheduling the monitoring of specific transitions only within the expected retention time window of the analyte. nih.gov
Table 2: Example MRM Transitions for Monocrotaline N-Oxide
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Monocrotaline N-Oxide | 342.2 | 136.1 | mdpi.com |
| Monocrotaline N-Oxide | 342.2 | 154.1 | mdpi.com |
| This compound (inferred) | 346.2 | (transitions would be specific to the D4 structure) |
Note: The m/z for the D4 compound is inferred by adding the mass of four deuterium atoms to the parent compound. Specific product ions would need to be determined experimentally.
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. carlroth.com The ideal IS is a stable isotope-labeled version of the analyte, such as this compound for the quantification of Monocrotaline N-oxide. mdpi.comsymmes.fr
Stable isotope-labeled standards are considered the "gold standard" for quantitative mass spectrometry for several reasons. mdpi.com They have nearly identical chemical and physical properties to their non-labeled counterparts. mdpi.com This means that during sample extraction, cleanup, and chromatography, this compound behaves almost exactly like the endogenous Monocrotaline N-oxide, co-eluting from the HPLC column. chromatographyonline.com Consequently, any analyte loss or variability during sample preparation affects both the analyte and the IS to the same extent. Similarly, they experience the same degree of ion suppression or enhancement in the MS source, a common issue known as the matrix effect. mdpi.com
By measuring the ratio of the MS signal response of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved. symmes.fr This approach significantly improves the reliability and ruggedness of the analytical method. mdpi.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high level of accuracy and precision. researchgate.net It is based on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (Monocrotaline N-oxide). mdpi.com
After adding the labeled standard, the sample is homogenized, and the isotopic ratio of the analyte to the standard is measured using mass spectrometry. mdpi.com Because the measurement is based on a ratio, it is independent of sample volume and analyte recovery during sample preparation, provided the sample and standard are in equilibrium. This makes IDMS exceptionally robust and less susceptible to the systematic errors that can affect other quantification methods. researchgate.net The use of uniformly labeled analogues, where multiple atoms are replaced with heavy isotopes, is a common strategy in IDMS. researchgate.net The method has been successfully applied for the accurate quantification of various food contaminants and metabolites. researchgate.netmdpi.com
Table 3: Comparison of Quantitative Analytical Approaches
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| External Standard | Analyte response is compared to a calibration curve generated from standards in a clean solvent. | Simple to perform. | Does not correct for matrix effects or variations in sample preparation. Prone to inaccuracies. |
| Internal Standard (Structural Analogue) | A different but structurally similar compound is added to correct for variability. | Corrects for injection volume and some processing variability. | Does not perfectly mimic the analyte's behavior, especially regarding matrix effects and recovery. |
| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of a stable isotope-labeled version of the analyte is added. Quantification is based on the isotope ratio. | "Gold standard" for accuracy. Corrects for sample preparation losses, injection variability, and matrix effects. mdpi.commdpi.com | Requires synthesis and availability of expensive labeled standards. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Verification
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and stereochemical relationships. In vitro studies have utilized ¹H NMR to investigate the interactions of monocrotaline and its metabolites with blood components. researchgate.netwestminster.ac.uk
The ¹H NMR spectrum of Monocrotaline N-oxide would display a unique pattern of signals corresponding to each chemically distinct proton in the structure. nih.gov For this compound, the key feature in the ¹H NMR spectrum would be the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. europa.eu Since deuterium has a different nuclear spin and resonance frequency, it is "silent" in a standard ¹H NMR experiment. By identifying which proton signals have disappeared from the spectrum compared to the non-labeled compound, analysts can confirm the precise locations of deuteration within the molecule.
Table 4: Known ¹H NMR Signal Assignments for Metabolites in Monocrotaline-Treated Rat Serum
| Metabolite | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| Lactate | 1.33 | d | CH₃ | nih.gov |
| Alanine | 1.48 | d | CH₃ | nih.gov |
| Acetate (B1210297) | 1.92 | s | CH₃ | nih.gov |
| Glutamine | 2.14 | m | CH₂ | nih.gov |
| Creatine | 3.04 | s | CH₃ | nih.gov |
Note: This table shows examples of assigned signals in a complex biological sample from a monocrotaline study. Specific chemical shift data for pure this compound would be determined experimentally.
While ¹H NMR is excellent for confirming the absence of protons, more advanced NMR techniques can directly probe the deuterium nuclei or provide more precise quantitative data on isotopic enrichment.
Deuterium (²H) NMR Spectroscopy: This technique directly observes the resonance of deuterium nuclei. A ²H NMR spectrum of this compound would show signals corresponding to the chemical shifts of the deuterium atoms. This provides direct evidence of deuteration and can be used to quantify the isotopic purity of the labeled compound. The low natural abundance of deuterium (about 0.01%) means there is minimal background signal, making it a sensitive method for analyzing enriched compounds. nih.gov
Quantitative NMR (qNMR): qNMR methods can be used to determine the purity of the labeled standard itself. By integrating the signals in a ¹H NMR spectrum and comparing them to a certified reference standard of known concentration, the absolute purity of the this compound can be established. europa.eu This is crucial for its application in high-accuracy methods like IDMS.
2D NMR Techniques: Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate the signals of protons with directly attached carbons (¹H-¹³C) or other nuclei. In the case of a deuterated compound, the absence of cross-peaks in a ¹H-¹³C HSQC spectrum at specific carbon positions can further confirm the sites of deuteration. lewisresearchgroup.org These advanced methods provide unambiguous structural assignment and verification of isotopic labeling. lewisresearchgroup.org
Chromatographic Separation Techniques for this compound in Complex Biological Matrices
The quantitative analysis of Monocrotaline N-Oxide and its deuterated isotopologue, this compound, in complex biological matrices such as plasma, serum, and tissue homogenates, relies heavily on advanced chromatographic separation techniques coupled with mass spectrometry. nih.govwiley.com Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) are the predominant methods employed for this purpose, offering the necessary resolution and efficiency to separate the analyte from endogenous interferences. researchgate.netcarlroth.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are frequently developed for the simultaneous determination of Monocrotaline and its primary, less toxic metabolite, Monocrotaline N-oxide. nih.gov In these assays, this compound serves as an ideal internal standard for the quantification of Monocrotaline N-oxide, as its chemical and physical properties are nearly identical to the target analyte, ensuring similar behavior during extraction and chromatographic separation. carlroth.comscispace.com
The separation is typically achieved using reversed-phase chromatography. A common choice for the stationary phase is a C18 column, which provides effective retention and separation of these moderately polar compounds. nih.govnih.gov For instance, a Waters ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) has been successfully used. nih.gov A gradient elution is employed to ensure optimal separation and peak shape within a short analysis time. The mobile phase often consists of an aqueous component with additives like formic acid and ammonium acetate to improve ionization efficiency for MS detection, and an organic component, typically acetonitrile or methanol. researchgate.netnih.gov
A representative gradient elution program might start with a low percentage of the organic phase, which is gradually increased to elute the analytes, followed by a high-organic wash step and re-equilibration to initial conditions. nih.gov This ensures that both Monocrotaline and the more polar Monocrotaline N-oxide are well-resolved from each other and from matrix components. researchgate.net The total run time for such methods is often kept short, typically under 5 minutes, to allow for high-throughput analysis. researchgate.net
Table 1: Example Chromatographic Conditions for the Analysis of Monocrotaline N-Oxide
| Parameter | Condition |
|---|---|
| Instrumentation | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Column | Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) nih.gov |
| Column Temperature | 45°C nih.gov |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water nih.gov |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9/1, v/v) nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Injection Volume | 1 µL nih.gov |
| Gradient Elution | 0-0.2 min, 10% B; 0.2-1.0 min, 10% to 60% B; 1.0-1.1 min, 60% to 95% B; 1.1-1.5 min, 95% B; 1.5-2.0 min, re-equilibration nih.gov |
| Detection | Mass Spectrometry (Multiple Reaction Monitoring - MRM mode) researchgate.net |
Validation of Analytical Methods for this compound in Experimental Systems
The validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of quantitative data. When this compound is used as an internal standard for the quantification of Monocrotaline N-oxide, the validation process demonstrates the method's suitability for its intended purpose. clearsynth.com The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry, as they can effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. scispace.comresearchgate.net
Validation is performed according to established guidelines and encompasses several key parameters:
Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte of interest from other components in the sample matrix, such as metabolites, endogenous substances, or other pyrrolizidine alkaloids. aoac.org
Linearity and Range: The method's linearity is established by analyzing calibration standards at several concentration levels. A linear regression is applied to the data, and the coefficient of determination (r²) should ideally be greater than 0.99. nih.govnih.gov For the analysis of Monocrotaline N-oxide, methods have demonstrated linearity over a range of 1 to 2000 ng/mL. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day precision) and on different days (inter-day precision). researchgate.net For Monocrotaline N-oxide analysis, intra- and inter-assay precisions have been reported to be ≤13%, with accuracies ranging from 96.2% to 106.6%. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, often defined by a signal-to-noise ratio of at least 3:1. gtfch.org The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. aoac.orgnih.gov For Monocrotaline N-oxide, the lower limit of quantification (LLOQ) has been established at 1.0 ng/mL in rat plasma. researchgate.net
Recovery: Extraction recovery is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of the analyte in a post-extraction spiked sample. This ensures the efficiency of the sample preparation process. gtfch.org Studies on Monocrotaline N-oxide have reported average recoveries of over 75.0%. researchgate.net
Matrix Effect: This parameter assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a deuterated internal standard like this compound is crucial for correcting potential matrix effects. clearsynth.com For Monocrotaline N-oxide, matrix effects have been reported to be between 89.0% and 94.3%, indicating minimal ion suppression or enhancement. researchgate.net
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and short-term and long-term storage. gtfch.org
Table 2: Summary of Validation Parameters for LC-MS/MS Method for Monocrotaline N-Oxide
| Validation Parameter | Typical Acceptance Criteria | Reported Findings for Monocrotaline N-Oxide Analysis |
|---|---|---|
| Linearity (r) | > 0.99 nih.gov | > 0.997 nih.gov |
| Range | Defined by application needs | 1-2000 ng/mL nih.gov |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) gtfch.org | 96.2% to 106.6% researchgate.net |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) gtfch.org | ≤13% researchgate.net |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the calibration curve meeting accuracy/precision criteria aoac.org | 1.0 ng/mL researchgate.net |
| Recovery | Consistent, precise, and reproducible | >75.0% researchgate.net |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 89.0% to 94.3% researchgate.net |
Research on Metabolic Fate and Biotransformation Pathways of Monocrotaline N Oxide D4
Enzymatic Pathways of Monocrotaline (B1676716) N-Oxide Formation and Reduction
The biotransformation of monocrotaline to its N-oxide and the subsequent reduction of this metabolite are governed by specific enzyme systems primarily located in the liver. These pathways represent a critical balance between detoxification and potential metabolic activation.
Role of Cytochrome P450 Enzymes (CYPs) in N-Oxidation
The Cytochrome P450 (CYP) superfamily of enzymes, a major component of the mixed-function oxidase system, plays a pivotal role in the metabolism of a vast array of xenobiotics, including pyrrolizidine (B1209537) alkaloids like monocrotaline. uomus.edu.iq These heme-containing monooxygenases are primarily responsible for catalyzing oxidative reactions. nih.govresearchgate.net In the case of monocrotaline, hepatic CYPs mediate its conversion to reactive pyrrolic metabolites, such as dehydromonocrotaline (B14562), which are linked to its hepatotoxicity. researchgate.netnih.govwikipedia.org
Simultaneously, CYPs are involved in the N-oxidation of the tertiary nitrogen within the monocrotaline structure, leading to the formation of Monocrotaline N-Oxide. magtechjournal.com This process is generally considered a detoxification pathway, as the N-oxide is more water-soluble and less reactive than the pyrrolic metabolites. wikipedia.org In vitro studies using rat liver microsomes have confirmed that CYP enzymes are major contributors to the formation of Monocrotaline N-Oxide from its parent compound, monocrotaline. magtechjournal.com The versatility of the CYP system allows it to metabolize a wide range of substrates through various oxidative transformations. uomus.edu.iq
Contribution of Flavin-Containing Monooxygenases (FMOs) to N-Oxidation
Alongside CYPs, the Flavin-Containing Monooxygenases (FMOs) are another critical class of enzymes involved in the N-oxidation of xenobiotics. wikipedia.orgnih.gov FMOs specialize in the oxygenation of soft nucleophiles, particularly compounds containing nitrogen and sulfur heteroatoms. wikipedia.orgnih.gov Unlike CYPs, which utilize a heme cofactor, FMOs use a flavin-adenine dinucleotide (FAD) prosthetic group to catalyze monooxygenation reactions. wikipedia.org
Research has demonstrated that FMOs contribute significantly to the N-oxidation of monocrotaline to Monocrotaline N-Oxide. magtechjournal.com Studies on other pyrrolizidine alkaloids, such as senecionine, have also shown that FMOs can be involved in their detoxification via N-oxidation. nih.gov The relative contribution of FMOs versus CYPs in this process can, however, be dependent on the specific animal species and tissue type being examined. nih.gov The action of both CYPs and FMOs underscores the multiple enzymatic systems involved in the biotransformation of monocrotaline. magtechjournal.com
Reductive Metabolism of Monocrotaline N-Oxide to Parent Alkaloids
While the formation of Monocrotaline N-Oxide is typically a detoxification step, this metabolite can undergo reductive metabolism, converting it back to the parent alkaloid, monocrotaline. This reverse pathway has significant toxicological implications, as it can regenerate the potentially toxic parent compound within the body.
In Vitro Metabolic Studies of Monocrotaline N-Oxide-D4
To investigate the complex metabolic pathways of compounds like this compound, researchers utilize various in vitro systems that replicate the metabolic environment of the liver and other tissues. These models are essential for characterizing enzymatic activities and identifying metabolites.
Microsomal and S9 Fraction Incubation Systems
Liver microsomes are vesicles of the endoplasmic reticulum that are isolated from tissue homogenates. nih.gov They are a widely used in vitro tool because they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP and FMO families. springernature.comresearchgate.net Microsomal assays are valuable for studying oxidative metabolism and determining parameters like metabolic stability. nih.gov
The liver S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. nih.gov This fraction is more comprehensive than microsomes as it contains both the microsomal enzymes and the cytosolic (soluble) enzymes of the cell. nih.govresearchgate.net This allows for the study of both Phase I and Phase II (conjugation) metabolic reactions. springernature.com
In the context of monocrotaline metabolism, rat liver microsomes have been used to investigate the enzymatic formation of Monocrotaline N-Oxide. magtechjournal.com Such studies have allowed for the calculation of key metabolic kinetic parameters. magtechjournal.com
Table 1: Metabolic Kinetic Parameters for Monocrotaline N-Oxide Formation
| Parameter | Value | Enzyme Source |
|---|---|---|
| Km | 566.9 µM | Rat Liver Microsomes |
| Vmax | 483.8 ± 14.04 nmol·min⁻¹·mg⁻¹ protein | Rat Liver Microsomes |
Data sourced from a study on the metabolism of monocrotaline in rat liver microsomes. magtechjournal.com
Isolated Hepatocyte and Pulmonary Cell Models
Isolated hepatocytes (liver cells) provide a more complete in vitro model than subcellular fractions because they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure. nih.gov Studies using isolated rat hepatocytes have been employed to investigate the cytotoxicity of monocrotaline and its metabolites. nih.gov Such models are crucial for understanding how metabolic activation within the liver leads to cellular damage. nih.gov
Given that monocrotaline toxicity also manifests in the lungs, pulmonary cell models are relevant for studying its mechanism of action. nih.govmdpi.com The prevailing hypothesis for monocrotaline-induced pneumotoxicity is that the parent compound is metabolically activated in the liver to a reactive metabolite. nih.gov This metabolite is then thought to be transported to the lung, where it causes injury to pulmonary arterial endothelial cells. nih.govmdpi.com Therefore, in vitro models using pulmonary cells are essential for elucidating the specific damage caused by these liver-generated metabolites.
Enzyme Kinetics and Isotope Effects in Biotransformation Research
The study of enzyme kinetics in the biotransformation of this compound provides insight into the rates and mechanisms of its metabolic conversion. The deuterium (B1214612) labeling is particularly significant for investigating kinetic isotope effects (KIEs). A KIE occurs when the isotopic substitution of an atom at or near a bond-breaking site in the rate-determining step of a reaction leads to a change in the reaction rate.
In the context of Monocrotaline N-Oxide, biotransformation involves several enzymatic pathways. A key pathway is the reduction of the N-oxide back to its parent pyrrolizidine alkaloid, Monocrotaline. researchgate.net This conversion is a critical step, as Monocrotaline itself requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its biological activity. researchgate.netnih.gov The use of this compound allows researchers to probe whether the cleavage of a carbon-hydrogen bond is involved in the rate-limiting step of any of its metabolic transformations. If a significant KIE is observed (i.e., the D4-labeled compound is metabolized at a different rate than its non-labeled counterpart), it provides strong evidence for the specific bond cleavage mechanism.
Research has identified that hepatic cytochrome P450 enzymes, particularly from the CYP3A family, are instrumental in the metabolic activation of pyrrolizidine alkaloids like Monocrotaline. nih.gov These enzymes catalyze the formation of reactive pyrrolic metabolites, such as 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which are responsible for forming adducts with cellular macromolecules. nih.govnih.gov The kinetic parameters for the metabolism of the parent compound, Monocrotaline, have been studied in rat liver microsomes, providing a baseline for understanding the efficiency of these enzymatic processes.
Table 1: Michaelis-Menten Kinetic Parameters for Monocrotaline Metabolism in Rat Liver Microsomes
| Parameter | Value |
|---|---|
| Vmax (nmol/min/mg protein) | 0.59 ± 0.02 |
| Km (μM) | 68.9 ± 5.5 |
| Catalytic Efficiency (Vmax/Km) | 0.0086 |
This interactive table presents kinetic data for the parent compound, Monocrotaline. Studies using this compound would compare these values to determine isotope effects.
In Vivo Disposition and Metabolite Tracing using this compound in Experimental Animal Models
The use of stable isotope-labeled compounds like this compound is a powerful technique for in vivo disposition and metabolite tracing studies. biorxiv.orgnih.gov By administering the deuterated compound to animal models, researchers can accurately track the parent molecule and its various metabolites through the body over time, distinguishing them from endogenous compounds. This methodology provides a clear picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetic studies in rats using the parent compound, Monocrotaline, show it is rapidly absorbed after oral administration. researchgate.net The deuterated N-oxide analogue is used to trace these processes with high specificity. Following absorption, the compound and its metabolites are distributed throughout the body. The liver is a primary organ for both metabolism and accumulation. researchgate.netnih.gov Excretion studies on related compounds show that fecal and biliary routes are predominant. nih.govconsensus.app For instance, after administration of Monocrotaline, a significant portion of metabolites is excreted into the bile. nih.gov The D4 label allows for precise quantification of the compound and its derivatives in urine, feces, and bile, providing a complete mass balance and clarifying the primary routes of elimination.
Deuterated tracers are invaluable for investigating organ-specific metabolism. nih.gov While the liver is the main site of metabolism for pyrrolizidine alkaloids, other organs, such as the lungs, can also be targets of toxicity, suggesting local metabolic activation or sequestration of toxic metabolites produced in the liver. nih.govresearchgate.net By analyzing tissues from animals administered this compound, scientists can map the metabolic landscape across different organs. Mass spectrometry imaging techniques can be combined with isotope tracing to visualize the spatial distribution of the parent compound and its specific metabolites within tissue sections, revealing metabolic hotspots and clarifying which organs are responsible for specific biotransformation steps. nih.gov
The analysis of urine and bile is crucial for identifying the full spectrum of metabolites generated from a parent compound. Perfusion of Monocrotaline through isolated rat livers results in the appearance of Ehrlich-positive pyrrolic metabolites in both the perfusate and bile, with bile being the predominant route of excretion at higher concentrations. nih.gov Mass spectrometry analysis of bile from such experiments has revealed novel pyrrole (B145914) metabolites. nih.gov Using this compound simplifies this process immensely. The characteristic mass shift of +4 Da (for the four deuterium atoms) allows for the unambiguous identification of all drug-related metabolites in complex biological matrices like urine and bile, distinguishing them from endogenous molecules. This facilitates the structural elucidation of both phase I (e.g., reduction to Monocrotaline, dehydrogenation) and phase II (e.g., conjugation with glutathione) metabolites.
Formation and Analysis of Covalent Adducts in Experimental Systems
A critical aspect of pyrrolizidine alkaloid toxicology is the formation of covalent adducts between reactive metabolites and cellular macromolecules like proteins and DNA. mdpi.comwikipedia.org These adducts can disrupt cellular function and lead to genotoxicity. wikipedia.org The metabolic activation of Monocrotaline N-Oxide, through its conversion to Monocrotaline and subsequent metabolism by CYP enzymes, leads to the formation of highly reactive electrophilic pyrrolic species (dehydropyrrolizidines). nih.govnih.gov
The genotoxicity of Monocrotaline is linked to the formation of DNA adducts by its reactive metabolite, DHP. nih.govwikipedia.org Studies have demonstrated that the metabolism of Monocrotaline in the presence of DNA results in the formation of a specific set of DHP-derived DNA adducts. nih.gov These same adducts have been identified in the liver DNA of rats treated with Monocrotaline, confirming this mechanism occurs in vivo. nih.gov Research has also shown that Monocrotaline N-oxide is capable of producing these same DNA adducts, supporting the hypothesis that N-oxides are metabolically converted to the parent alkaloid, which is then activated to a DNA-reactive species. nih.gov The proposed metabolic activation pathway involves the formation of several reactive metabolites, including dehydro-monocrotaline and DHP, which can bind to DNA. nih.gov The use of this compound in such studies would allow for the sensitive detection and structural characterization of these specific DNA adducts, confirming their origin and helping to quantify the extent of DNA damage.
Protein Adduct Formation and Detection Methodologies
The bioactivation of this compound is a critical precursor to its toxic effects, leading to the formation of reactive electrophilic metabolites, primarily dehydromonocrotaline (DHP), a pyrrolic ester. nih.govwikipedia.org This highly reactive metabolite is capable of binding covalently to nucleophilic sites on cellular macromolecules, including proteins. nih.govwikipedia.org The formation of these stable pyrrole-protein adducts is considered a key initiating event in the cellular toxicity associated with pyrrolizidine alkaloids. nih.govnih.gov These adducts can disrupt the normal structure and function of essential proteins, leading to cellular dysfunction and tissue damage. wikipedia.org The reactive pyrrolic metabolites possess two electrophilic positions (C7 and C9), allowing them to alkylate nucleophilic functional groups on amino acid residues, such as the sulfhydryl group of cysteine and the amino group of lysine. nih.gov
Research into the specific protein targets of these reactive metabolites has been crucial for understanding the mechanisms of toxicity. Studies utilizing the reactive metabolite, monocrotaline pyrrole, have identified several specific protein targets in human pulmonary artery endothelial cells. nih.govcabidigitallibrary.org The identification of these adducted proteins provides insight into the molecular pathways disrupted by this compound exposure.
Identified Protein Targets of Monocrotaline Pyrrole
| Identified Protein Target | Cell/Tissue Type | Significance |
|---|---|---|
| Galectin-1 | Pulmonary Artery Endothelial Cells | A multifunctional protein involved in cell growth, adhesion, and signaling. nih.gov |
| Protein-Disulfide Isomerase (PDI) | Pulmonary Artery Endothelial Cells | An enzyme in the endoplasmic reticulum that catalyzes the formation and breakage of disulfide bonds. nih.govcabidigitallibrary.org |
| Probable Protein-Disulfide Isomerase (ER60) | Pulmonary Artery Endothelial Cells | A member of the PDI family with similar functions in protein folding. nih.gov |
| Beta- or Gamma-Cytoplasmic Actin | Pulmonary Artery Endothelial Cells | A key component of the cytoskeleton, essential for cell structure, motility, and integrity. nih.gov |
| Cytoskeletal Tropomyosin (TM30-NM) | Pulmonary Artery Endothelial Cells | A protein that regulates the function of actin filaments in the cytoskeleton. nih.gov |
| Hemoglobin | Rat Blood Fractions | The oxygen-transport protein in red blood cells; its adducts have a longer half-life than plasma protein adducts, making them potential biomarkers of exposure. nih.gov |
The detection and characterization of these protein adducts require sophisticated analytical methodologies. A combination of proteomic techniques and advanced mass spectrometry is typically employed to identify both the protein target and the specific site of modification.
Detection Methodologies
A multi-step approach is generally used for the detection and identification of protein adducts formed by metabolites of this compound.
Protein Separation: The initial step involves separating the complex mixture of proteins from a biological sample. A common technique for this is two-dimensional gel electrophoresis (2D-PAGE), which separates proteins based on their isoelectric point and molecular weight. nih.govnih.gov This allows for the visualization and isolation of individual proteins that may have been modified.
Adduct Detection and Identification: Mass spectrometry (MS) is the core technology for identifying protein adducts. creative-proteomics.commdpi.com
"Bottom-Up" Proteomics: This is the most common strategy. mdpi.comnih.gov Adducted proteins are enzymatically digested into smaller peptides, typically with trypsin. This peptide mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides. A peptide containing an adduct will have a predictable mass increase corresponding to the mass of the dehydromonocrotaline metabolite. The subsequent fragmentation of the adducted peptide in the mass spectrometer (MS/MS) allows for the determination of its amino acid sequence and the precise localization of the adducted residue. nih.govresearchgate.net
Intact Protein Analysis: In this "top-down" approach, the mass of the entire, undigested protein is measured. mdpi.com A mass increase corresponding to the covalent binding of the reactive metabolite provides direct evidence of adduct formation. mdpi.com
Specific MS Techniques: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has been successfully used to identify adducted proteins isolated from 2D gels. nih.govcabidigitallibrary.org
Chemical Derivatization: In some methods, a chemical derivatization step is used to facilitate analysis. For instance, precolumn derivatization with acidified ethanolic silver nitrate (B79036) (AgNO3) has been used to cleave pyrrole-protein adducts, specifically from both sulfur (S-linkage) and nitrogen (N-linkage) atoms, allowing for the quantification of the released pyrrole moiety by Ultra-High-Pressure Liquid Chromatography/Mass Spectrometry (UHPLC/MS). nih.gov
Advanced Data Analysis: For the discovery of previously unknown adducts, traditional database search methods can be limiting as they require prior knowledge of the adduct's mass. nih.govbiorxiv.org Newer, "open-mass" or "unrestrictive" search algorithms (e.g., Magnum, SAMPEI) have been developed. biorxiv.orgbiorxiv.org These computational tools can analyze MS/MS data to identify peptides with any possible mass modification, enabling the discovery of novel adducts without pre-existing information. biorxiv.orgnih.gov
These methodologies, combining protein chemistry, high-resolution chromatography, and advanced mass spectrometry, are essential for elucidating the molecular targets of this compound and understanding the mechanisms that initiate its toxicity.
Mechanistic Investigations in Experimental Biological Systems Using Monocrotaline N Oxide D4
Cellular and Subcellular Studies in Vitro
In vitro studies using cell cultures have been instrumental in dissecting the subcellular events initiated by monocrotaline (B1676716) metabolites. These controlled environments allow for detailed examination of specific molecular interactions and pathway perturbations.
The primary mechanism of action for the active metabolite of monocrotaline is its function as an alkylating agent. This reactivity allows it to form covalent bonds, or adducts, with cellular macromolecules, disrupting their normal function.
DNA Adducts: The electrophilic nature of monocrotaline pyrrole (B145914) enables it to attack electron-rich sites on DNA bases. The predominant adducts are formed at the N7 position of guanine. scielo.org.mx These DNA cross-links, both intrastrand and interstrand, can cause significant distortion of the DNA double helix. scielo.org.mx This damage leads to persistent cell cycle arrest, particularly in the G2 phase, a phenomenon observed in human pulmonary artery endothelial cells (HPAECs). nih.gov The cell cycle disruption is a direct consequence of the DNA damage checkpoints being activated. nih.gov
Protein Adducts: Beyond DNA, the alkylating metabolite can also form adducts with proteins. This can alter protein structure and function, contributing to cellular toxicity. For instance, alterations in the levels of proteins critical for cell cycle progression, such as cyclin B1 and cdc2, have been documented in HPAECs following exposure to monocrotaline pyrrole. nih.gov
Mitochondria are key targets in monocrotaline-induced cytotoxicity. The disruption of mitochondrial function impairs cellular energy production and can trigger pathways leading to cell death.
Research has shown that dehydromonocrotaline (B14562) directly inhibits the activity of NADH-dehydrogenase (Complex I) in the mitochondrial electron transport chain. nih.gov This inhibition leads to a significant reduction in ATP synthesis. nih.gov In studies using isolated perfused rat livers, the metabolic consequences of this impairment were evident. In the fed state, monocrotaline metabolism led to increased glycogenolysis and glycolysis, while in the fasted state, it decreased gluconeogenesis and urea (B33335) synthesis. nih.gov These findings indicate that impairment of mitochondrial energy metabolism is a critical factor in the observed hepatotoxicity. nih.gov Furthermore, long-term administration of trimethylamine (B31210) N-oxide (TMAO) has been shown to prevent monocrotaline-impaired mitochondrial energy metabolism by preserving fatty acid oxidation. researchgate.net
| Metabolic Parameter | Observation in Experimental Models | Reference |
| NADH-dehydrogenase Activity | Inhibited by dehydromonocrotaline | nih.gov |
| ATP Synthesis | Significantly reduced | nih.gov |
| Glycogenolysis & Glycolysis | Increased in fed-state perfused livers | nih.gov |
| Gluconeogenesis & Urea Synthesis | Decreased in fasted-state perfused livers | nih.gov |
| Fatty Acid Oxidation | Impaired by monocrotaline treatment | researchgate.net |
The cellular damage induced by monocrotaline metabolites activates a complex network of signaling pathways, which collectively contribute to the observed pathophysiology in experimental models.
Key pathways identified in research include:
Inflammasome Activation: In pulmonary artery endothelial cells (PAECs), monocrotaline induces ferroptosis, which in turn causes the release of High-mobility group box 1 (HMGB1). This activates the Toll-like receptor 4 (TLR4) and subsequently the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. nih.gov
MAPK and NF-κB Pathways: The P-selectin/p38MAPK/NF-κB pathway is implicated in the inflammatory response. Studies have shown that its activation is a component of monocrotaline-induced pulmonary hypertension. The ERK and NF-κB signaling pathways are also involved in the endothelial-to-mesenchymal transition driven by monocrotaline. nih.gov
Calcium Signaling: Monocrotaline can directly activate the extracellular calcium–sensing receptor (CaSR), leading to an elevation of intracellular calcium ([Ca2+]i), which contributes to endothelial injury. nih.gov
Nitric Oxide Signaling: The nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway, crucial for vascular tone, is disrupted. This is not due to a change in endothelial nitric oxide synthase (eNOS) expression but is associated with low levels of protein-bound sulfhydryls, indicating oxidant stress that impairs the bioavailability of nitric oxide. nih.gov
| Signaling Pathway | Role in Monocrotaline-Induced Effects | Experimental Model |
| HMGB1/TLR4/NLRP3 | Activation of the inflammasome following endothelial cell ferroptosis | Rat PAECs |
| p38MAPK/NF-κB | Involved in inflammatory signaling cascades | Rat models of PH |
| ERK/NF-κB | Drives endothelial-to-mesenchymal transition | HUVECs |
| CaSR | Mediates mobilization of intracellular calcium and endothelial injury | Rat PAECs |
| NO-cGMP | Impaired due to oxidative stress, leading to reduced cGMP levels | Rat Lungs |
Endothelial cells are a primary target of monocrotaline toxicity, particularly in the pulmonary vasculature. The resulting endothelial dysfunction is a critical initiating event in the development of experimental pulmonary hypertension.
Endothelial Injury and Death: Monocrotaline induces endothelial injury and apoptosis. nih.gov In vitro, this is characterized by changes in cellular morphology, cell detachment, and hypertrophy. One of the underlying mechanisms is ferroptosis, a form of iron-dependent cell death, marked by lipid peroxidation and downregulation of glutathione (B108866) peroxidase 4 (GPX4). nih.gov
Oxidative Stress: A significant increase in cellular oxidative stress is a key mediator of cytotoxicity. duke.edu This is evidenced by increased fluorescence of 2,7-dichlorofluorescein and is linked to impaired nitric oxide bioavailability. nih.govduke.edu
Endothelial-to-Mesenchymal Transition (EndMT): A process where endothelial cells lose their characteristic markers and acquire a mesenchymal, fibroblast-like phenotype. This transition contributes to vascular remodeling and is observed in monocrotaline-induced pulmonary hypertension models. nih.gov
Extracellular Matrix Alterations: Monocrotaline pyrrole exposure alters the expression and distribution of extracellular matrix proteins like tenascin, contributing to vascular remodeling. duke.edu
Autophagy is a cellular process for degrading and recycling unnecessary or dysfunctional components. It plays a dual role in promoting either cell survival or cell death. thno.org The cellular stresses induced by monocrotaline metabolites, such as mitochondrial damage and oxidative stress, are known triggers for autophagy. thno.org While direct studies extensively detailing the modulation of autophagy by Monocrotaline N-Oxide-D4 are limited, the process is a known response to the types of cellular damage it inflicts. Autophagy can be initiated as a protective mechanism to clear damaged organelles and protein aggregates. However, excessive or prolonged autophagy can also contribute to programmed cell death. The master regulator of autophagy, mTOR, is a downstream component of signaling pathways (like PI3K/AKT) that are known to be affected by cellular stress. mdpi.com
Studies in Ex Vivo Organ Preparations and Perfused Systems
Ex vivo organ perfusion systems provide an intermediate model between in vitro cell cultures and in vivo animal studies. These systems maintain organ viability and physiological function outside the body, allowing for controlled investigations of metabolic and toxicological effects.
The isolated perfused rat liver has been used to study the effects of monocrotaline on hepatic energy metabolism. nih.gov This model demonstrated that the metabolic activation of monocrotaline by cytochrome P-450 is necessary to produce its toxic effects, as the metabolic alterations were only observed in livers from rats pre-treated with phenobarbital (B1680315) to induce these enzymes. nih.gov This ex vivo setup was crucial for identifying specific metabolic shifts, such as increased glycolysis and decreased gluconeogenesis, that contribute to the compound's hepatotoxicity. nih.gov Such models offer a powerful platform for assessing organ-specific responses and the efficacy of potential therapeutic interventions in a controlled environment. nih.gov
Vascular Reactivity Studies in Pulmonary Arteries from Experimental Models
Monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) is a widely utilized experimental model to investigate the pathophysiology of this complex disease. nih.govmdpi.comnih.gov A key characteristic of this model is the significant alteration in the reactivity of pulmonary arteries. Studies have demonstrated that the progression of PAH induced by monocrotaline is associated with impaired pulmonary artery reactivity, specifically a reduced vasodilatory response. nih.gov
In rat models of MCT-induced PAH, a notable finding is the diminished relaxation of pulmonary arterial rings in response to acetylcholine. nih.gov This endothelial dysfunction is a critical factor in the pathogenesis of the disease. The nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway, a crucial regulator of vascular tone, is significantly impaired in this model. nih.gov Research has shown that while the expression of endothelial nitric oxide synthase (eNOS) mRNA and protein may not be altered, the bioavailability of nitric oxide is reduced. nih.gov This is evidenced by significantly lower levels of cyclic guanosine monophosphate (cGMP) and protein-bound sulfhydryls in the lung tissue of MCT-treated rats compared to controls. nih.gov The decrease in sulfhydryl levels suggests a state of oxidant stress, which may contribute to the impaired NO bioactivity. nih.gov
Furthermore, the vascular remodeling that occurs in MCT-induced PAH involves damage to endothelial cells, leading to increased vascular resistance. nih.gov This remodeling process is a hallmark of the disease and contributes to the sustained high blood pressure in the pulmonary arteries. nih.govnih.gov The cellular targets of the toxic metabolite of monocrotaline, monocrotaline pyrrole (MCTP), are primarily the pulmonary arterial endothelial cells. mdpi.com This initial endothelial injury triggers a cascade of events, including inflammation and smooth muscle cell proliferation, that ultimately leads to the structural changes observed in the pulmonary vasculature. mdpi.comnih.gov
Table 1: Impact of Monocrotaline on Pulmonary Artery Reactivity and Associated Factors
| Parameter | Observation in MCT-Treated Models | Implication |
|---|---|---|
| Vasodilatory Response to Acetylcholine | Reduced | Endothelial dysfunction |
| Cyclic Guanosine Monophosphate (cGMP) Levels | Significantly low | Impaired NO-cGMP signaling |
| Protein-Bound Sulfhydryl Levels | Significantly low | Increased oxidant stress |
| Pulmonary Vascular Resistance | Increased | Consequence of vascular remodeling and endothelial damage |
| Endothelial Nitric Oxide Synthase (eNOS) Expression | Unaltered mRNA and protein levels | Dysfunction is post-transcriptional, related to NO bioavailability |
Isolated Organ Perfusion for Metabolic and Distribution Research
Isolated organ perfusion systems provide a powerful ex vivo tool to investigate the metabolism and distribution of compounds like monocrotaline without the complexities of systemic in vivo interactions. Studies utilizing isolated perfused livers have been instrumental in demonstrating the hepatic metabolism of monocrotaline into reactive metabolites. nih.gov When monocrotaline is perfused through an isolated liver, it is converted to Ehrlich-positive (E+) metabolites. nih.gov This metabolic activation is a critical step in its toxicity.
The rate of this metabolism is influenced by several factors. For instance, livers from male rats metabolize monocrotaline faster than those from female rats. nih.gov Furthermore, the metabolism is inducible by pretreatment with phenobarbital, a known inducer of cytochrome P-450 enzymes, and can be inhibited by the P-450 inhibitor SKF-525A, as well as by anoxic conditions and low temperatures. nih.gov
Crucially, these liver-generated metabolites have been shown to cause pulmonary damage. When the perfusate from a liver metabolizing monocrotaline is subsequently circulated through an isolated lung preparation, it leads to a reduction in serotonin (B10506) transport by the pulmonary endothelium. nih.gov This effect correlates with the amount of E+ material in the perfusion medium. nih.gov Importantly, when the hepatic metabolism of monocrotaline is inhibited, the subsequent lung perfusion does not result in altered serotonin transport, and monocrotaline alone has no direct effect on the isolated lung. nih.gov This provides direct evidence that hepatic metabolites are responsible for the pneumotoxic effects observed in vivo. nih.gov
Table 2: Factors Influencing Hepatic Metabolism of Monocrotaline in Isolated Perfused Liver
| Factor | Effect on Monocrotaline Metabolism |
|---|---|
| Sex (Male vs. Female Rat Livers) | Faster in males |
| Phenobarbital Pretreatment | Induces/Increases metabolism |
| SKF-525A (P-450 Inhibitor) | Inhibits metabolism |
| Anoxic Perfusion Conditions | Inhibits metabolism |
| Low Temperatures | Inhibits metabolism |
In Vivo Mechanistic Research in Animal Models
Investigating Biological Responses within Established Experimental Models (e.g., Pulmonary Vascular Remodeling Models)
The monocrotaline (MCT) rat model is a cornerstone for in vivo research into pulmonary arterial hypertension (PAH), valued for its simplicity, consistency, and ability to replicate key features of the human disease. mdpi.comnih.gov A single administration of MCT induces a predictable progression of PAH, characterized by significant pulmonary vascular remodeling. nih.govnih.gov This remodeling involves pathological changes in the pulmonary arterioles, including endothelial dysfunction, inflammation, and proliferation of smooth muscle cells, leading to increased pulmonary vascular resistance. nih.govnih.gov
Within 24 hours of MCT administration, mononuclear inflammatory cells infiltrate the adventitial sheaths of small pulmonary arteries and veins. mdpi.com This initial inflammatory response is a critical trigger for the subsequent vascular remodeling. mdpi.comnih.gov The damage to pulmonary arterial endothelial cells by the toxic metabolite of MCT is a primary event that initiates this cascade. mdpi.com Over time, this leads to thickening of the arteriolar walls, perivascular edema, and an influx of neutrophils and lymphocytes. nih.gov
The sustained pressure overload on the right ventricle (RV) due to increased pulmonary vascular resistance results in compensatory RV hypertrophy. mdpi.comnih.gov If the condition progresses, this can lead to RV failure, a major cause of mortality in PAH. mdpi.comnih.gov The MCT model allows researchers to study these processes, from the initial molecular and cellular events to the eventual organ-level dysfunction. mdpi.com
Table 3: Key Biological Responses in the Monocrotaline-Induced Pulmonary Arterial Hypertension Model
| Biological Response | Description | Timeline |
|---|---|---|
| Inflammatory Cell Infiltration | Mononuclear cells appear in the adventitia of pulmonary vessels. | Within the first 24 hours post-MCT administration. mdpi.com |
| Pulmonary Vascular Remodeling | Thickening of arteriolar walls, smooth muscle cell proliferation, endothelial dysfunction. | Develops progressively over weeks. nih.govnih.gov |
| Right Ventricular Hypertrophy | Increase in the mass of the right ventricle as a compensatory response to pressure overload. | Typically observed around 2 weeks post-injection. mdpi.com |
| Right Ventricular Failure | The right ventricle can no longer effectively pump blood. | Develops approximately 4-5 weeks post-injection. mdpi.com |
Tracing Molecular Interactions and Pathways in Living Systems with Deuterium (B1214612) Labeling
The use of isotopically labeled compounds, such as this compound, is a powerful technique for tracing the metabolic fate and molecular interactions of a parent compound in vivo. While specific studies detailing the use of this compound are not prevalent in the provided search results, the principles of deuterium labeling are well-established in pharmacokinetic and metabolic research.
Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule creates a "heavy" version of the compound that is chemically identical in its biological activity but can be distinguished from its non-labeled counterpart by mass spectrometry (MS). This allows researchers to track the compound and its metabolites through complex biological systems.
In the context of monocrotaline research, this compound could be used to:
Elucidate Metabolic Pathways: By administering the labeled compound and analyzing tissues and fluids using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can identify and quantify the metabolites formed. nih.govresearchgate.net This would help to definitively map the conversion of the N-oxide back to monocrotaline and its subsequent metabolism to the toxic pyrrolic derivatives.
Determine Covalent Binding: The reactive metabolites of monocrotaline are known to form adducts with cellular macromolecules (DNA, proteins). Using a labeled compound would enable the identification and quantification of these adducts, providing direct evidence of molecular damage and helping to pinpoint the specific cellular targets.
Investigate Pharmacokinetics: Deuterium labeling allows for precise measurement of the absorption, distribution, metabolism, and excretion (ADME) of the N-oxide form, distinguishing it from the parent monocrotaline that might also be present. nih.gov
This approach provides a quantitative and unambiguous way to follow the journey of the molecule and its derivatives within a living organism, offering critical insights into its mechanism of action and toxicity.
Time-Course Studies of Metabolite Concentrations in Tissues and Fluids
Time-course studies are essential for understanding the pharmacokinetics and pharmacodynamics of a compound and its metabolites. By measuring the concentrations of monocrotaline and its metabolites, such as monocrotaline N-oxide, in plasma, tissues, and other biological fluids at various time points after administration, researchers can construct a dynamic picture of its behavior in the body. nih.govnih.gov
A validated LC-MS/MS method has been developed for the simultaneous determination of monocrotaline (MCT) and its primary, less toxic metabolite, monocrotaline N-oxide (MNO), in rat plasma. nih.govresearchgate.net This analytical capability is crucial for performing detailed pharmacokinetic studies. For example, after oral administration of MCT to rats, the parent compound was found to be rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.400 ± 0.149 hours. nih.govresearchgate.net
Such studies can reveal:
Rate of Absorption and Elimination: How quickly the compound enters the bloodstream and how long it takes for the body to clear it.
Metabolite Formation and Conversion: The kinetics of the conversion of MCT to MNO and, importantly, the potential for the less toxic MNO to be converted back to the parent MCT, which can then exert its toxicity. nih.govresearchgate.net
Tissue Distribution: By analyzing different tissues at various time points, researchers can determine where the compound and its metabolites accumulate. nih.gov For instance, studies on other substances show that concentrations of metabolites can vary significantly between different tissues like the heart, liver, and arteries, and these concentrations can change dramatically over time. nih.gov
Understanding the temporal relationship between the concentrations of MCT and MNO in different compartments is vital for linking pharmacokinetic profiles to the toxicological outcomes observed in models of pulmonary hypertension.
Table 4: Pharmacokinetic Parameters of Monocrotaline in Rats Following Oral Administration
| Parameter | Value | Description |
|---|---|---|
| Tmax (Time to Maximum Plasma Concentration) | 0.400 ± 0.149 hours | Indicates rapid absorption of monocrotaline. nih.govresearchgate.net |
| Absolute Bioavailability | 78.2% | Represents the fraction of the oral dose that reaches systemic circulation. nih.govresearchgate.net |
Advanced Research Applications and Methodological Development with Monocrotaline N Oxide D4
Physiologically Based Kinetic (PBK) Modeling and Simulation Studies
Physiologically based kinetic (PBK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. These models are instrumental in predicting the internal dose of a compound and its metabolites in various organs, thereby providing a more accurate assessment of potential toxicity than traditional external dose-based methods.
Integrating Monocrotaline (B1676716) N-Oxide-D4 Data for Model Parameterization
The precision of PBK models is highly dependent on the quality of the input data used for their parameterization. This includes physiological parameters of the subject species and chemical-specific parameters such as partition coefficients and metabolic rates. The use of deuterated internal standards, such as Monocrotaline N-Oxide-D4, is a cornerstone of the analytical methods that generate this crucial data.
In the context of PBK model development for monocrotaline, this compound is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. This allows for the precise and accurate quantification of the non-labeled monocrotaline and its metabolites in various biological matrices (e.g., plasma, tissues) obtained from in vivo or in vitro studies. The stable isotope-labeled internal standard closely mimics the chemical and physical properties of the analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer, thus correcting for any analyte loss during sample processing and for matrix effects.
The accurate concentration-time data generated using this compound as an internal standard is then used to calculate key kinetic parameters, such as metabolic clearance rates in the liver and other tissues. These experimentally derived parameters are then integrated into the PBK model to ensure that its predictions reflect the actual biological fate of the compound.
Predicting Disposition and Biotransformation in Experimental Systems
Once a PBK model for a pyrrolizidine (B1209537) alkaloid like monocrotaline is developed and parameterized using high-quality data obtained with the aid of this compound, it can be used to predict the disposition and biotransformation of the parent compound and its N-oxide form under various exposure scenarios.
These models can simulate the complex interplay between the absorption of monocrotaline N-oxide, its potential reduction back to the parent monocrotaline by gut microbiota, and the subsequent metabolic activation of monocrotaline in the liver to toxic pyrrolic metabolites. By predicting the concentration of these reactive metabolites in the liver, PBK models provide a mechanistic basis for understanding and predicting the hepatotoxicity of monocrotaline.
For example, a PBK model for monocrotaline in rats can incorporate in vitro derived metabolic kinetic parameters to predict the concentration of the compound in the blood and liver following intravenous or oral administration. These predictions can then be compared with in vivo data to validate the model. A validated model can then be used to extrapolate to different doses or to human populations, reducing the need for extensive animal testing.
| Parameter | Description | Value for Monocrotaline in Rat PBK Model |
| Log Kow | Octanol-water partition coefficient | -0.65 (predicted) |
| Vmax (liver) | Maximum rate of metabolism in the liver | Varies depending on specific metabolic pathway |
| Km (liver) | Michaelis-Menten constant for liver metabolism | Varies depending on specific metabolic pathway |
| Intestinal Metabolism | Rate of metabolism in the small intestine | Substantially less efficient than liver metabolism |
This table presents example parameters that would be included in a PBK model for monocrotaline. The precise values for Vmax and Km would be determined experimentally, often using deuterated standards like this compound for accurate quantification.
Proteome-Wide Turnover Kinetics Analysis using Deuterium (B1214612) Labeling
Information regarding the specific application of this compound for proteome-wide turnover kinetics analysis using deuterium labeling could not be identified in the current body of scientific literature. Research in this area has predominantly focused on the use of heavy water (D2O) or stable isotope-labeled amino acids to study the dynamics of protein synthesis and degradation.
Development of New Approach Methodologies (NAMs) for Pyrrolizidine Alkaloid N-Oxide Research
New Approach Methodologies (NAMs) are in vitro, in chemico, and in silico methods that aim to provide more human-relevant data for chemical safety assessment while reducing or replacing the use of animal testing. The development of robust NAMs for pyrrolizidine alkaloids is a high priority due to the ethical concerns and scientific limitations of traditional animal toxicity studies.
The role of this compound in the development of NAMs is again centered on its use as an internal standard for accurate quantification. For instance, in the development of in vitro models using human liver cells (e.g., HepaRG cells or primary human hepatocytes) to study the metabolism and toxicity of monocrotaline, this compound is essential for:
Accurate Dosing: Ensuring the precise concentration of the test compound in the cell culture medium.
Metabolite Quantification: Measuring the rate of formation of key metabolites, including the toxic dehydromonocrotaline (B14562).
Dose-Response Assessment: Establishing a clear and accurate relationship between the concentration of the toxic metabolite and the observed cellular toxicity (e.g., cell death, DNA adduct formation).
By providing reliable quantitative data, this compound enhances the reproducibility and predictive capacity of these in vitro models, which is a critical step towards their regulatory acceptance as alternatives to animal testing.
Comparative Research with Other Pyrrolizidine Alkaloid N-Oxides and Parent Compounds
Understanding the relative toxicity of different pyrrolizidine alkaloids and their N-oxides is crucial for risk assessment. Comparative studies are essential to elucidate the structure-activity relationships that govern their toxicokinetics and toxicodynamics.
In comparative in vitro metabolism studies, this compound can be used as an internal standard to compare the metabolic rates of a range of PAs. For example, studies have shown that the metabolic clearance of lasiocarpine (B1674526) is significantly more effective than that of riddelliine and monocrotaline. nih.gov The use of a common internal standard ensures that these comparisons are accurate and not confounded by variations in analytical performance.
| Pyrrolizidine Alkaloid | Type | Relative In Vitro Cytotoxicity (EC50) |
| Lasiocarpine | Open Diester | 10.9 µM |
| Riddelliine | Cyclic Diester | 6.3 µM |
| Monocrotaline | Cyclic Diester | 225 µM |
| Intermedine N-Oxide | Monoester N-Oxide | 257.98 µM |
| Intermedine | Monoester | 239.39 µM |
This table presents a comparison of the in vitro cytotoxicity of several pyrrolizidine alkaloids and an N-oxide, highlighting the structural differences and their impact on toxicity. mdpi.comnih.gov The accurate determination of these values in in vitro systems is facilitated by the use of deuterated internal standards.
Future Research Directions and Emerging Opportunities for Monocrotaline N Oxide D4
Exploring Novel Metabolic Pathways and Enzymes Associated with Monocrotaline (B1676716) N-Oxide
The metabolism of monocrotaline is primarily understood to involve bioactivation by hepatic cytochrome P450 (CYP) enzymes to reactive pyrrolic metabolites, and detoxification through hydrolysis and N-oxidation. nih.gov The formation of Monocrotaline N-oxide is traditionally considered a detoxification pathway, leading to a more water-soluble compound that can be excreted. nih.govresearchgate.net However, there is evidence that PA N-oxides can be reduced back to the parent PA in vivo, particularly by intestinal microbiota and hepatic enzymes, thereby acting as a potential reservoir for the toxic parent compound. thieme-connect.comresearchgate.net
Future research, utilizing Monocrotaline N-Oxide-D4, should focus on identifying and characterizing the specific enzymes responsible for both the forward reaction (N-oxidation) and the reverse reaction (reduction of the N-oxide). While CYPs are implicated in the oxidation of the parent PA, the precise reductases involved in the bio-activation of the N-oxide are less clear. researchgate.netacs.org Studies have suggested the involvement of cytochrome P450 oxidoreductase in the reduction of other N-oxides. acs.org The use of this compound as a stable isotope-labeled tracer will be instrumental in kinetic studies to determine the rates of these biotransformation processes in various tissues and cellular compartments.
Table 1: Key Metabolic Transformations of Monocrotaline and its N-Oxide
| Transformation | Primary Enzymes/Mediators | Resulting Compound(s) | Toxicological Implication |
| Oxidation | Cytochrome P450 Monooxygenases (CYPs) | Dehydromonocrotaline (B14562) (pyrrolic ester) | Bioactivation to toxic metabolite |
| N-Oxidation | Cytochrome P450 Monooxygenases (CYPs), Flavin-containing Monooxygenases (FMOs) | Monocrotaline N-Oxide | Generally considered detoxification, but can be a reservoir for the parent PA |
| Hydrolysis | Esterases | Necine base and necic acid | Detoxification |
| Reduction | Intestinal microbiota, Hepatic reductases (e.g., potentially CYPs) | Monocrotaline | Re-formation of the parent PA, leading to potential toxicity |
| Conjugation | Glutathione (B108866) S-transferases (GSTs) | Glutathione conjugates of pyrrolic esters | Detoxification |
Application of this compound in Systems Biology Approaches for Mechanistic Discovery
Systems biology offers a holistic approach to understanding the complex interactions within a biological system upon exposure to a xenobiotic. The use of stable isotope-labeled compounds like this compound is central to these methodologies, particularly in the fields of metabolomics and proteomics.
By tracing the metabolic fate of the deuterated N-oxide, researchers can gain a more comprehensive understanding of its distribution, accumulation, and excretion. This includes quantifying the extent of its reduction back to the parent monocrotaline and subsequent formation of reactive pyrrolic metabolites that can form adducts with cellular macromolecules like proteins and DNA. frontiersin.org
In proteomics, this compound can be used to identify novel protein targets of the reactive metabolites. By comparing the protein adduction profiles in cells or tissues treated with the labeled N-oxide versus an unlabeled counterpart, specific protein targets can be identified using mass spectrometry-based techniques. This can help to elucidate the molecular mechanisms underlying the observed toxicity, such as the pulmonary hypertension and veno-occlusive disease associated with monocrotaline exposure. tandfonline.comnih.gov
Table 2: Potential Systems Biology Applications of this compound
| Systems Biology Approach | Application of this compound | Potential Insights |
| Metabolomics | Tracing the metabolic fate and quantifying metabolites | Understanding the kinetics of N-oxide reduction and subsequent bioactivation. |
| Proteomics | Identifying protein adducts | Elucidating molecular initiating events and key protein targets in toxicity pathways. |
| Transcriptomics | Correlating metabolic changes with gene expression profiles | Identifying gene regulatory networks affected by monocrotaline and its metabolites. |
Integration with Advanced Imaging Techniques for In Vivo Tracing
The ability to visualize the distribution and metabolic conversion of a compound in a living organism provides invaluable insights into its pharmacokinetics and target organ toxicity. The deuterium (B1214612) label in this compound opens up possibilities for its use with advanced, non-invasive imaging techniques.
One such technique is Deuterium Metabolic Imaging (DMI), which is a magnetic resonance spectroscopy (MRS)-based method that can trace the fate of deuterium-labeled substrates in vivo. mdpi.com While traditionally used for endogenous metabolites like glucose, its application could potentially be extended to track the distribution and metabolism of deuterated xenobiotics like this compound in preclinical models.
Furthermore, the principles of using deuterated compounds to improve the properties of radiopharmaceuticals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are well-established. researchgate.net Deuterium substitution can slow down metabolism, leading to improved imaging windows. nih.gov Future research could explore the synthesis of a radiolabeled version of this compound for use in PET or SPECT imaging, which would allow for highly sensitive and quantitative whole-body imaging of its disposition and accumulation in target organs like the liver and lungs.
Development of Standardized Research Protocols for Isotope-Labeled Pyrrolizidine (B1209537) Alkaloid Studies
To ensure the reproducibility and comparability of data across different laboratories, the development of standardized research protocols for studies involving isotope-labeled pyrrolizidine alkaloids is essential. This compound can serve as a model compound for the establishment of these protocols.
These standardized protocols should encompass several key areas:
Analytical Methods: Standardized methods for the extraction, separation, and quantification of PAs and their metabolites from various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.combund.de The use of deuterated internal standards like this compound is critical for accurate quantification.
In Vitro Assays: Standardized protocols for in vitro metabolism studies using liver microsomes, hepatocytes, and intestinal microbiota preparations to assess the rates of metabolic conversion.
In Vivo Studies: Guidelines for the design and execution of in vivo pharmacokinetic and toxicodynamic studies in animal models, including recommendations for dosing, sample collection, and data analysis.
The availability of well-characterized, deuterated standards like this compound is a prerequisite for the development and validation of such standardized protocols.
Unraveling Remaining Research Gaps in the Disposition and Mechanistic Actions of Pyrrolizidine Alkaloid N-Oxides
Despite decades of research, significant gaps remain in our understanding of the disposition and mechanistic actions of pyrrolizidine alkaloid N-oxides. The use of this compound can help to address some of these outstanding questions:
Tissue-Specific Metabolism: Are there significant differences in the rates of N-oxide reduction and subsequent bioactivation in different tissues, such as the liver versus the lung? This could help to explain the organ-specific toxicity of certain PAs. tandfonline.com
Inter-individual Variability: To what extent does inter-individual variability in the expression and activity of reductases and CYPs influence the toxicokinetics of PA N-oxides?
By providing a highly specific and quantifiable tool for tracing the metabolic fate of Monocrotaline N-oxide, the deuterated analog will be instrumental in filling these knowledge gaps and improving the risk assessment of human exposure to pyrrolizidine alkaloids. thieme-connect.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
